molecular formula C17H21N3O2 B14865002 2,4-Bis(morpholin-4-yl)quinoline

2,4-Bis(morpholin-4-yl)quinoline

Cat. No.: B14865002
M. Wt: 299.37 g/mol
InChI Key: UICIPAYOFCPSGA-UHFFFAOYSA-N
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Description

2,4-Bis(morpholin-4-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with two morpholine groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(morpholin-4-yl)quinoline typically involves the reaction of quinoline derivatives with morpholine under specific conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with β-diketones in the presence of an acid catalyst to form the quinoline core. Subsequent substitution reactions introduce the morpholine groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Bis(morpholin-4-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(morpholin-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine groups enhance its solubility and facilitate its binding to biological targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells or bacteria. Additionally, the compound can modulate enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s function .

Comparison with Similar Compounds

Uniqueness: 2,4-Bis(morpholin-4-yl)quinoline is unique due to the presence of morpholine groups, which enhance its solubility and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

4-(2-morpholin-4-ylquinolin-4-yl)morpholine

InChI

InChI=1S/C17H21N3O2/c1-2-4-15-14(3-1)16(19-5-9-21-10-6-19)13-17(18-15)20-7-11-22-12-8-20/h1-4,13H,5-12H2

InChI Key

UICIPAYOFCPSGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC3=CC=CC=C32)N4CCOCC4

Origin of Product

United States

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